

Azaconazole: A Technical Guide to its Chemical Properties and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Azaconazole**. The information is intended to support research, development, and scientific understanding of this azole antifungal agent.

Chemical Structure and IUPAC Name

Azaconazole is a triazole fungicide characterized by a complex heterocyclic structure.

IUPAC Name: 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of **Azaconazole**.

Physicochemical Properties

The following table summarizes key physicochemical properties of **Azaconazole**.



Property	Value	Source
Molecular Formula	C12H11Cl2N3O2	[1]
Molecular Weight	300.14 g/mol	[1]
Melting Point	112.6 °C	[3]
Water Solubility	300 mg/L (at 20 °C)	[3]
Vapor Pressure	8.6 x 10 ⁻⁶ Pa (at 20 °C)	[3]
Log P (Octanol-Water Partition Coefficient)	2.36	[2]

Experimental Protocols

The experimental data presented above are determined using standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals. The following are detailed summaries of the likely protocols employed.

Melting Point Determination (OECD 102)

The melting point of **Azaconazole** is determined using the capillary tube method with a liquid bath or a metal block apparatus.

Methodology:

- A small, uniform sample of finely powdered Azaconazole is packed into a capillary tube to a height of 3-5 mm.
- The capillary tube is placed in the heating block or liquid bath of a melting point apparatus.
- The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperatures at which the first signs of melting are observed and at which the last solid particle disappears are recorded as the melting range.



• The procedure is repeated at least twice, and the mean of the determinations that are within the estimated accuracy is taken as the melting temperature.[2][4][5]

Water Solubility Determination (OECD 105)

The water solubility of **Azaconazole** is determined using the flask method, suitable for substances with solubilities above 10^{-2} g/L.

Methodology:

- An excess amount of Azaconazole is added to a flask containing purified water (e.g., deionized or distilled).
- The flask is sealed and agitated at a constant temperature (20 ± 0.5 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).
- After equilibrium is reached, the mixture is allowed to stand to let undissolved particles settle.
- A sample of the supernatant is taken, and the solid phase is removed by centrifugation or filtration.
- The concentration of **Azaconazole** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9][10]

Vapor Pressure Determination (OECD 104)

The vapor pressure of **Azaconazole** can be determined using the gas saturation method or a spinning rotor gauge.

Methodology (Gas Saturation Method):

- A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over a sample of Azaconazole at a known, constant temperature (20 °C).
- The carrier gas becomes saturated with the vapor of the substance.

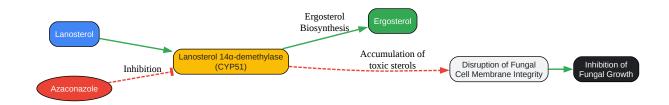


- The amount of vaporized substance is collected in a trap (e.g., a cold trap or an adsorbent tube).
- The mass of the collected substance is determined, and the volume of the carrier gas that has passed through the sample is measured.
- The vapor pressure is calculated from the mass of the vaporized substance and the volume of the carrier gas.[1][11][12][13][14]

Mechanism of Action: Inhibition of Sterol Biosynthesis

Azaconazole, like other azole antifungals, functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The primary target of **Azaconazole** is the enzyme lanosterol 14α -demethylase, a cytochrome P450 enzyme (CYP51).

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α -methylated sterols in the fungal cell membrane. This disrupts the membrane's structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.



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Caption: Inhibition of Ergosterol Biosynthesis by Azaconazole.



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